Cas no 1340318-33-3 (1-(5-methylpyridin-2-yl)-1H-pyrazole-3-carboxylic acid)

1-(5-Methylpyridin-2-yl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound featuring a pyridine and pyrazole core with a carboxylic acid functional group. This structure imparts versatility in synthetic applications, particularly as an intermediate in pharmaceuticals and agrochemicals. The presence of both nitrogen-containing rings enhances its binding affinity in coordination chemistry and medicinal chemistry contexts. The carboxylic acid moiety allows for further derivatization, enabling the synthesis of amides, esters, and other derivatives. Its stability under standard conditions and compatibility with common organic solvents make it a practical choice for research and industrial applications. The compound's well-defined reactivity profile supports its use in targeted molecular design.
1-(5-methylpyridin-2-yl)-1H-pyrazole-3-carboxylic acid structure
1340318-33-3 structure
Product name:1-(5-methylpyridin-2-yl)-1H-pyrazole-3-carboxylic acid
CAS No:1340318-33-3
MF:C10H9N3O2
Molecular Weight:203.197361707687
MDL:MFCD20331127
CID:5159094
PubChem ID:64449557

1-(5-methylpyridin-2-yl)-1H-pyrazole-3-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 1-(5-methylpyridin-2-yl)-1H-pyrazole-3-carboxylic acid
    • 1-(5-methylpyridin-2-yl)-1H-pyrazole-3-carboxylicacid
    • 1H-Pyrazole-3-carboxylic acid, 1-(5-methyl-2-pyridinyl)-
    • MDL: MFCD20331127
    • インチ: 1S/C10H9N3O2/c1-7-2-3-9(11-6-7)13-5-4-8(12-13)10(14)15/h2-6H,1H3,(H,14,15)
    • InChIKey: JRWHFWQXWFTLTI-UHFFFAOYSA-N
    • SMILES: OC(C1C=CN(C2C=CC(C)=CN=2)N=1)=O

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 247
  • トポロジー分子極性表面積: 68
  • XLogP3: 1.4

1-(5-methylpyridin-2-yl)-1H-pyrazole-3-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-337930-0.1g
1-(5-methylpyridin-2-yl)-1H-pyrazole-3-carboxylic acid
1340318-33-3
0.1g
$615.0 2023-09-03
Enamine
EN300-337930-1.0g
1-(5-methylpyridin-2-yl)-1H-pyrazole-3-carboxylic acid
1340318-33-3
1g
$0.0 2023-06-07
Enamine
EN300-337930-10.0g
1-(5-methylpyridin-2-yl)-1H-pyrazole-3-carboxylic acid
1340318-33-3
10.0g
$3807.0 2023-02-23
Enamine
EN300-337930-1g
1-(5-methylpyridin-2-yl)-1H-pyrazole-3-carboxylic acid
1340318-33-3
1g
$699.0 2023-09-03
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1361514-100mg
1-(5-Methylpyridin-2-yl)-1h-pyrazole-3-carboxylic acid
1340318-33-3 95%
100mg
¥18223.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1361514-500mg
1-(5-Methylpyridin-2-yl)-1h-pyrazole-3-carboxylic acid
1340318-33-3 95%
500mg
¥22917.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1361514-1g
1-(5-Methylpyridin-2-yl)-1h-pyrazole-3-carboxylic acid
1340318-33-3 95%
1g
¥20685.00 2024-08-09
Enamine
EN300-337930-0.5g
1-(5-methylpyridin-2-yl)-1H-pyrazole-3-carboxylic acid
1340318-33-3
0.5g
$671.0 2023-09-03
Enamine
EN300-337930-10g
1-(5-methylpyridin-2-yl)-1H-pyrazole-3-carboxylic acid
1340318-33-3
10g
$3007.0 2023-09-03
Enamine
EN300-337930-0.25g
1-(5-methylpyridin-2-yl)-1H-pyrazole-3-carboxylic acid
1340318-33-3
0.25g
$642.0 2023-09-03

1-(5-methylpyridin-2-yl)-1H-pyrazole-3-carboxylic acid 関連文献

1-(5-methylpyridin-2-yl)-1H-pyrazole-3-carboxylic acidに関する追加情報

Comprehensive Overview of 1-(5-methylpyridin-2-yl)-1H-pyrazole-3-carboxylic acid (CAS No. 1340318-33-3)

The compound 1-(5-methylpyridin-2-yl)-1H-pyrazole-3-carboxylic acid (CAS No. 1340318-33-3) is a heterocyclic organic molecule featuring a pyridine and pyrazole ring system. This structure is of significant interest in pharmaceutical and agrochemical research due to its potential as a building block for bioactive molecules. The presence of both carboxylic acid and nitrogen-containing heterocycles makes it a versatile intermediate for drug discovery, particularly in the development of kinase inhibitors and anti-inflammatory agents.

In recent years, the demand for heterocyclic compounds like 1-(5-methylpyridin-2-yl)-1H-pyrazole-3-carboxylic acid has surged, driven by advancements in medicinal chemistry and precision agriculture. Researchers are actively exploring its applications in small-molecule therapeutics, with a focus on targeted drug delivery and sustainable crop protection. The compound's unique molecular scaffold allows for modifications that enhance binding affinity to biological targets, making it a hot topic in AI-driven drug design platforms.

From a synthetic perspective, CAS No. 1340318-33-3 is often synthesized via cross-coupling reactions or cyclization strategies. Its carboxylic acid group enables further derivatization, such as amide formation or esterification, which aligns with the growing trend of fragment-based drug discovery. Analytical techniques like HPLC and NMR spectroscopy are critical for characterizing its purity, a common query among quality control professionals in the fine chemical industry.

Environmental and regulatory considerations also play a role in its usage. The compound's biodegradability profile and low ecotoxicity are frequently discussed in green chemistry forums, addressing concerns about sustainable synthesis. These attributes make it a candidate for EPA-approved formulations, a trending search term among agrochemical formulators.

Market analysts highlight the compound's relevance in patent landscapes, with several applications filed for cancer immunotherapy and neurodegenerative disease treatments. Its structure-activity relationship (SAR) data is often cited in computational chemistry studies, leveraging machine learning models to predict novel derivatives. This intersection of cheminformatics and bioactivity resonates with academic and industrial researchers alike.

In summary, 1-(5-methylpyridin-2-yl)-1H-pyrazole-3-carboxylic acid exemplifies the convergence of cutting-edge science and industrial applicability. Its multifaceted role in life sciences ensures continued interest, as evidenced by its prominence in scientific literature and patent databases. For those seeking high-purity intermediates or custom synthesis solutions, this compound remains a strategic choice in R&D portfolios worldwide.

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